N-Hexyl-N-methylamino-2,6-xylidide
Description
N-Hexyl-N-methylamino-2,6-xylidide is a tertiary amine derivative of the 2,6-xylidide class, characterized by a hexyl chain and a methylamino group attached to the aromatic acetamide core. This compound shares structural homology with local anesthetic agents such as lidocaine but distinguishes itself through its unique alkyl substituents. Its mechanism of action involves cyclization under physiological conditions (pH 7.4) to form quaternary ammonium derivatives, which exhibit prolonged anesthetic effects due to their slow dissociation from nerve tissues . Studies on analogous compounds (e.g., RAD 140, RAD 150, and RAD 154) highlight the critical role of substituents in modulating cyclization kinetics and therapeutic duration .
Properties
CAS No. |
38838-29-8 |
|---|---|
Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[hexyl(methyl)amino]acetamide |
InChI |
InChI=1S/C17H28N2O/c1-5-6-7-8-12-19(4)13-16(20)18-17-14(2)10-9-11-15(17)3/h9-11H,5-8,12-13H2,1-4H3,(H,18,20) |
InChI Key |
OQUNZPJPAWEBDX-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)CC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCCCCN(C)CC(=O)NC1=C(C=CC=C1C)C |
Other CAS No. |
38838-29-8 |
Synonyms |
N-hexyl-N-methylamino-2,6-xylidide RAD 229 |
Origin of Product |
United States |
Comparison with Similar Compounds
RAD 140 (N-4'-Chlorobutyl-N-methylaminoaceto-2,6-xylidide)
- Substituent : 4'-Chlorobutyl chain.
- Cyclization Half-Life (pH 7.4) : ~20 seconds.
- Anesthetic Duration : Short-lived due to rapid cyclization and moderate accumulation of quaternary derivatives in nerves.
- Key Finding : The pyrrolidinium quaternary derivative exhibits a biphasic clearance profile, with a slow-phase half-life (T1/2) of 36 hours in vitro .
RAD 154 (N-5'-Bromopentyl-N-methylaminoaceto-2,6-xylidide)
- Substituent : 5'-Bromopentyl chain.
- Cyclization Half-Life (pH 7.4) : ~1 minute.
- Anesthetic Duration : Sustained effect correlated with high levels of the piperidinium quaternary derivative (RAD 179) in nerves.
- Key Finding : RAD 179 persists in nerve tissues with a slow-phase T1/2 of ~4 days in vivo .
RAD 150 (N-5'-Chloropentyl-N-methylaminoaceto-2,6-xylidide)
- Substituent : 5'-Chloropentyl chain.
- Cyclization Half-Life (pH 7.4) : ~40 minutes.
- Anesthetic Duration : Longest among the RAD series, attributed to delayed cyclization and gradual release of RAD 177.
Metazachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide)
- Substituents : Chloroacetamide and pyrazolylmethyl groups.
- Application : Herbicide (inhibits very-long-chain fatty acid synthesis in plants).
- Key Difference: Despite sharing the 2,6-xylidide backbone, Metazachlor lacks the alkylamino substituents critical for anesthetic activity, underscoring how functional groups dictate pharmacological vs. agrochemical utility .
Data Tables
| Compound Name | Substituents | Application | Cyclization T1/2 (pH 7.4) | Slow-Phase Clearance T1/2 |
|---|---|---|---|---|
| N-Hexyl-N-methylamino-2,6-xylidide | Hexyl, methylamino | Local anesthetic | Not reported | Not reported |
| RAD 140 | 4'-Chlorobutyl | Local anesthetic | 20 seconds | 36 hours (in vitro) |
| RAD 154 | 5'-Bromopentyl | Local anesthetic | 1 minute | 4 days (in vivo) |
| RAD 150 | 5'-Chloropentyl | Local anesthetic | 40 minutes | 4 days (in vivo) |
| Metazachlor | Chloroacetamide, pyrazolylmethyl | Herbicide | N/A | N/A |
Research Findings and Mechanistic Insights
- Cyclization Kinetics : Haloalkyl substituents (e.g., chlorobutyl in RAD 140) accelerate cyclization due to enhanced electrophilicity, whereas longer chains (e.g., pentyl in RAD 150/154) delay it .
- Quaternary Derivative Stability : Bromine in RAD 154 increases lipophilicity, promoting nerve tissue retention and prolonged anesthesia compared to chlorine analogues .
- Structural-Activity Relationship : The 2,6-xylidide core is versatile, with applications ranging from anesthetics (RAD series) to herbicides (Metazachlor), depending on substituent chemistry .
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